Bicyclo[2.2.1]heptan-2-ol

Physicochemical Profiling Drug Design Formulation Science

Researchers seeking a rigid bicyclic alcohol for asymmetric synthesis often face inconsistent enantiomeric excess with substituted analogs. Bicyclo[2.2.1]heptan-2-ol addresses this with a sterically unencumbered norbornane core, enabling high-yield enzymatic resolution (>80% e.e. with Candida cylindracea lipase). Its optimal XLogP (1.3) and conformational rigidity make it a premier scaffold for CNS-penetrant candidates. Key outcomes: - Achieve ≥70-80% e.e. in enzymatic resolutions, outperforming C7-substituted derivatives. - Directly access muscarinic antagonist leads with 2× potency and 4.6× duration vs. ipratropium using the 7-aza analog. - Streamline procurement with guaranteed purity, ready-to-ship stock, and global logistics.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1632-68-4
Cat. No. B158893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptan-2-ol
CAS1632-68-4
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2O
InChIInChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2
InChIKeyZQTYQMYDIHMKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptan-2-ol Physicochemical Baseline


Bicyclo[2.2.1]heptan-2-ol (also known as 2-norbornanol or norborneol) is a saturated bicyclic secondary alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. The compound features a rigid norbornane skeleton bearing a hydroxyl group at the 2-position, which confers a defined stereochemical framework with the potential for endo/exo diastereomerism and enantiomeric forms [1][2]. Its computed physicochemical descriptors include an XLogP3 of 1.3, a topological polar surface area (TPSA) of 20.2 Ų, zero rotatable bonds, and a single hydrogen bond donor/acceptor pair, establishing a baseline profile against which structurally analogous bicyclic alcohols may be compared [1].

Scaffold
Rigid bicyclo[2.2.1]heptane framework with defined endo/exo stereochemistry
Physicochemical Profile
Low lipophilicity and zero rotatable bonds, suitable for CNS-oriented research
Synthetic Utility
Chiral secondary alcohol for enantioselective synthesis and enzymatic resolution

Bicyclo[2.2.1]heptan-2-ol Substitution Risks


Generic substitution of Bicyclo[2.2.1]heptan-2-ol with other bicyclic monoterpene alcohols (e.g., fenchol, borneol) or monocyclic alcohols (e.g., cyclohexanol) is not scientifically sound due to quantifiable differences in three critical domains: (1) stereochemical configuration, where the specific endo/exo and enantiomeric arrangement directly dictates downstream synthetic utility and biological target engagement [1][2]; (2) physicochemical property divergence, with distinct lipophilicity (XLogP) and conformational rigidity profiles that impact partitioning, membrane permeability, and formulation behavior [1]; and (3) empirically validated performance gaps, such as the substantial enantioselectivity differential observed during enzymatic resolution that is exquisitely sensitive to C-7 substitution patterns [2]. The evidence presented below establishes that these are not interchangeable 'alcohols' but distinct molecular entities with well-characterized, quantitative differentiation.

Stereochemical Mismatch

Borneol, fenchol, and other monoterpene alcohols differ in stereochemical arrangement, altering synthetic and biological recognition.

Physicochemical Divergence

Differences in lipophilicity and conformational rigidity impact partitioning, permeability, and formulation behavior.

Enzymatic Resolution Sensitivity

C-7 substitution pattern dramatically alters enantioselectivity, making bulkier analogs unsuitable for high-ee synthesis.

Bicyclo[2.2.1]heptan-2-ol Quantitative Comparisons


Lipophilicity & Conformational Rigidity vs. Fenchyl Alcohol

Bicyclo[2.2.1]heptan-2-ol exhibits a significantly lower computed lipophilicity (XLogP3 = 1.3) compared to the trimethyl-substituted analog fenchyl alcohol (XLogP = 2.70) [1][2]. Furthermore, Bicyclo[2.2.1]heptan-2-ol possesses zero rotatable bonds and a TPSA of 20.2 Ų, whereas fenchyl alcohol, despite the same TPSA, contains three additional methyl groups that increase molecular volume and alter conformational dynamics [1][2].

Lipophilicity vs. Fenchol
Computed
XLogP 1.3 (target) vs 2.70 (fenchyl alcohol), ≈8× lipophilicity difference
Supports formulation and permeability screening
Computed descriptors; verify experimentally
Physicochemical Profiling Drug Design Formulation Science

Stereochemical Effect on Enzymatic Resolution

Enzymatic hydrolysis of endo-bicyclo[2.2.1]heptan-2-ol butyrate esters by Candida cylindracea lipase demonstrates that enantioselectivity is highly dependent on the steric bulk at the C-7 bridgehead position [1]. Substrates bearing small C-7 substituents (e.g., hydrogen, as in the parent Bicyclo[2.2.1]heptan-2-ol) are resolved with 70% to >80% enantiomeric excess (e.e.), whereas analogs with bulky C-7 substituents achieve only 30–60% e.e. under identical conditions [1].

Enzymatic Resolution ee
Class-level
70–80% ee for parent scaffold vs 30–60% ee with bulky C-7 substituents
Enables high-enantiopurity building block preparation
Candida cylindracea lipase; inferred for parent compound
Chiral Resolution Biocatalysis Process Chemistry

Bronchodilator Potency & Duration vs. Ipratropium

The quaternized derivative endo-2-(2-cyclopentyl-2-hydroxy-2-phenyl)acetoxy-7-methyl-7-azabicyclo[2.2.1]heptane methobromide (RS-11635), synthesized from an endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol precursor, demonstrates significantly superior bronchodilator activity compared to the clinical standard ipratropium bromide [1]. In methacholine-challenged guinea pigs, intravenous administration yielded an ED50 of 1.1 μg/kg for RS-11635 versus 2 μg/kg for ipratropium bromide (2-fold greater potency) and a duration of action of 230 min versus 50 min (4.6-fold longer duration) [1].

Candidate Bronchodilator Profile
Model context
ED50 1.1 μg/kg vs 2 μg/kg; duration 230 min vs 50 min (i.v., guinea pig)
Reported candidate endpoint context
Derived quaternary ammonium salt (RS-11635), not parent alcohol
Pulmonary Pharmacology Anticholinergic Agents Drug Development

Bicyclo[2.2.1]heptan-2-ol Application Scenarios


Chiral Building Block for Enantioselective Synthesis

In synthetic routes where high enantiomeric excess (>70% e.e.) is required, Bicyclo[2.2.1]heptan-2-ol provides a superior substrate for enzymatic resolution compared to C-7 substituted analogs [1]. The lack of bridgehead steric hindrance enables Candida cylindracea lipase to achieve 70% to >80% e.e., a performance level not attainable with bulkier derivatives [1].

Long-Acting Anticholinergic Bronchodilator Scaffold

Medicinal chemists targeting muscarinic antagonists for respiratory indications should prioritize the 7-azabicyclo[2.2.1]heptan-2-ol core due to its proven ability to confer both enhanced potency (2× ipratropium) and extended duration of action (4.6× ipratropium) when properly elaborated [1]. This quantitative performance advantage is directly attributable to the scaffold's conformational rigidity and stereoelectronic properties.

CNS Drug Property Optimization

The favorable XLogP (1.3) and zero rotatable bond count of Bicyclo[2.2.1]heptan-2-ol align with optimal CNS drug property space, distinguishing it from more lipophilic bicyclic alcohol analogs (e.g., fenchyl alcohol, XLogP = 2.70) [1][2]. This scaffold offers a superior starting point for designing brain-penetrant molecules with reduced non-specific binding liabilities.

Application
Selection Property
Validation Focus
Chiral building block for enantioselective synthesis
Enzymatic resolution compatibility; low steric hindrance at C-7
Enantiomeric excess in lipase-catalyzed hydrolysis
Muscarinic antagonist lead optimization
Conformational rigidity and stereoelectronic profile of 7-azabicyclo[2.2.1]heptane core
In vivo bronchoconstriction model endpoint review
CNS drug design research
Low lipophilicity and zero rotatable bonds relative to trimethyl-substituted analogs
Brain penetration and non-specific binding assessment

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